molecular formula C26H48N2Na2O6 B12771037 Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate CAS No. 93804-76-3

Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate

Cat. No.: B12771037
CAS No.: 93804-76-3
M. Wt: 530.6 g/mol
InChI Key: YAOZGHWWVZNJIV-UHFFFAOYSA-L
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Description

Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate is a synthetic compound often used in various industrial and scientific applications. It is known for its surfactant properties, making it useful in formulations where emulsification, dispersion, and solubilization are required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate typically involves the reaction of glycine with octadecanoic acid and ethylene oxide. The reaction proceeds under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then neutralized with sodium hydroxide to yield the disodium salt form.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to ensure consistent product quality. The final product is purified through filtration and drying processes before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media and other biological formulations to improve the stability and delivery of active ingredients.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the formulation of personal care products, detergents, and cleaning agents.

Mechanism of Action

The mechanism of action of Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. It interacts with molecular targets such as lipid bilayers and proteins, facilitating the dispersion and solubilization of hydrophobic substances.

Comparison with Similar Compounds

Similar Compounds

    Sodium lauryl sulfate: Another surfactant commonly used in personal care products.

    Cocamidopropyl betaine: A surfactant derived from coconut oil, used in shampoos and soaps.

    Polysorbate 80: A nonionic surfactant used in pharmaceuticals and food products.

Uniqueness

Disodium N-(carboxymethyl)-N-(2-((2-hydroxyethyl)(1-oxooctadecyl)amino)ethyl)glycinate is unique due to its specific structure, which imparts distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in various applications compared to other surfactants.

Properties

CAS No.

93804-76-3

Molecular Formula

C26H48N2Na2O6

Molecular Weight

530.6 g/mol

IUPAC Name

disodium;2-[carboxylatomethyl-[2-[2-hydroxyethyl(octadecanoyl)amino]ethyl]amino]acetate

InChI

InChI=1S/C26H50N2O6.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(30)28(20-21-29)19-18-27(22-25(31)32)23-26(33)34;;/h29H,2-23H2,1H3,(H,31,32)(H,33,34);;/q;2*+1/p-2

InChI Key

YAOZGHWWVZNJIV-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)N(CCN(CC(=O)[O-])CC(=O)[O-])CCO.[Na+].[Na+]

Origin of Product

United States

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